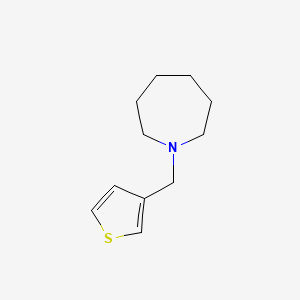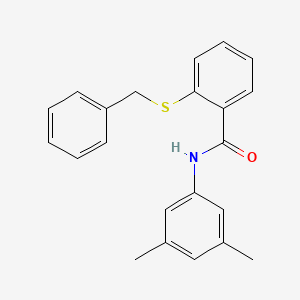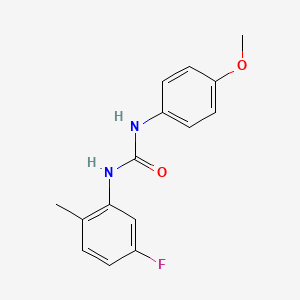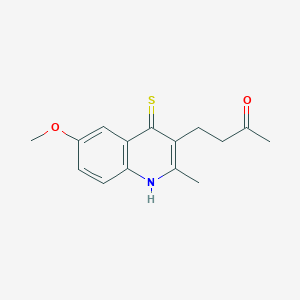
1-(3-chloro-4-methylbenzoyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-methylbenzoyl)-4-phenylpiperazine is a chemical compound that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of 1-(3-chloro-4-methylbenzoyl)-4-phenylpiperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and anxiolytic effects. It has also been shown to modulate the activity of certain neurotransmitters such as serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological processes in the body. It has been shown to reduce the levels of certain stress hormones such as cortisol and adrenocorticotropic hormone (ACTH) in animal models. It has also been shown to increase the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. Moreover, it has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the advantages of using 1-(3-chloro-4-methylbenzoyl)-4-phenylpiperazine in lab experiments is its high potency and selectivity for dopamine D2 receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(3-chloro-4-methylbenzoyl)-4-phenylpiperazine. One area of research is the development of more selective and potent derivatives of this compound for use in the treatment of various neurological and psychiatric disorders. Another area of research is the investigation of the role of this compound in the regulation of other neurotransmitters and hormones. Additionally, more studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the field of cancer diagnosis and treatment.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models, and has been investigated for its potential use in the treatment of various neurological and psychiatric disorders. Moreover, it has been studied for its potential use as a diagnostic tool for certain types of cancers. While there are limitations to its use in certain experiments, there are many future directions for research on this compound that may lead to new discoveries in the field of neuroscience and cancer biology.
合成方法
The synthesis of 1-(3-chloro-4-methylbenzoyl)-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, where the carbonyl group of the benzoyl chloride reacts with the nitrogen atom of the piperazine ring to form an amide bond. The resulting compound is then purified using column chromatography to obtain the desired product.
科学研究应用
1-(3-chloro-4-methylbenzoyl)-4-phenylpiperazine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Moreover, this compound has been studied for its potential use as a diagnostic tool for certain types of cancers.
属性
IUPAC Name |
(3-chloro-4-methylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-14-7-8-15(13-17(14)19)18(22)21-11-9-20(10-12-21)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPPHQYOGHEJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(2-furoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5883319.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)


![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5883338.png)

![2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5883357.png)




![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)
